

Menthyl isovalerate CAS number and chemical identifiers

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Menthyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, a naturally occurring monoterpenoid ester, has garnered significant interest in the pharmaceutical and flavor industries. This technical guide provides an in-depth overview of **menthyl isovalerate**, focusing on its chemical identity, synthesis, analytical methods, and biological activity. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its anxiolytic properties mediated through the modulation of GABAergic neurotransmission. This document aims to be a comprehensive resource for researchers and professionals engaged in the study and application of this versatile compound.

Chemical Identifiers

Menthyl isovalerate is the ester of menthol and isovaleric acid. It exists as various stereoisomers, with the specific CAS number often referring to a particular isomer or a mixture. The most commonly referenced form is derived from L-menthol.



Identifier	Value	Source(s)
CAS Number	16409-46-4 (for L-Menthyl isovalerate)	[1][2]
89-47-4 (for Menthyl isovalerate, isomer unspecified)	[3][4]	
28221-20-7	[4]	
IUPAC Name	[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] 3-methylbutanoate	[5]
Synonyms	Validolum, Valofin, Menthoval, Menthyl 3-methylbutanoate	[4]
Molecular Formula	C15H28O2	[2][5]
Molecular Weight	240.38 g/mol	[2][5]
SMILES	C[C@@H]1CCINVALID- LINK OC(=O)CC(C)C">C@HC(C)C (for L-Menthyl isovalerate)	[5]
InChI Key	VYQSSWZYPCCBRN- HZSPNIEDSA-N (for L- Menthyl isovalerate)	[5]

Synthesis of Menthyl Isovalerate

The synthesis of **menthyl isovalerate** is typically achieved through the esterification of menthol with isovaleric acid. Several methods have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

Traditional Acid-Catalyzed Esterification

This is the conventional method for producing **menthyl** isovalerate.



Experimental Protocol: A mixture of L-menthol and isovaleric acid is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out at temperatures ranging from 100 to 110°C.[6] A patent describes a process where p-toluenesulfonic acid is used as a catalyst at 105-125°C, with the simultaneous distillation of water formed during the reaction.[7] The reaction time for these traditional methods can be up to 20 hours.[7] The work-up procedure involves cooling the reaction mixture, washing with water and a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid, followed by distillation to purify the final product.[4]

Parameter	Value
Reactants	L-Menthol, Isovaleric Acid
Catalyst	Concentrated H ₂ SO ₄ , HCl, or p-toluenesulfonic acid
Temperature	80 - 125°C
Reaction Time	Up to 20 hours

Microwave-Assisted Synthesis

Microwave irradiation has been employed to significantly accelerate the esterification process. [8]

Experimental Protocol: L-menthol, isovaleric acid, and an acid catalyst are placed in a microwave-safe vessel. The mixture is then subjected to microwave irradiation. Optimal conditions have been identified as a microwave power of 560 W.[8] When using p-toluenesulfonic acid as the catalyst, an 89% yield can be achieved with an irradiation time of 12 minutes and a molar ratio of isovaleric acid to L-menthol to catalyst of 1:1.2:8.51×10⁻⁵.[1][8]



Parameter	Value
Reactants	L-Menthol, Isovaleric Acid
Catalyst	p-Toluenesulfonic acid
Microwave Power	560 W
Reaction Time	12 minutes
Yield	89%

Palladium-Catalyzed Synthesis

A more complex synthetic route involves the palladium-catalyzed reaction of isobutylene, carbon monoxide, and menthol.[9]

Experimental Protocol: The reaction is carried out in the presence of a catalytic system containing a palladium compound, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, like triphenylphosphine (PPh₃), along with an acid co-catalyst like p-toluenesulfonic acid.[9] The process is typically conducted in a solvent such as p-xylene at temperatures between 90-100°C and under a pressure of synthesis gas (a mixture of carbon monoxide and hydrogen) of 9-30 atm.[9] This method can achieve high yields, with some patented processes reporting up to 99% yield of the target product within 3-8 hours.[7]

Parameter	Value
Reactants	Isobutylene, Carbon Monoxide, Menthol
Catalyst System	Pd(OAc) ₂ / PPh ₃ / p-Toluenesulfonic acid
Solvent	p-Xylene
Temperature	90 - 100°C
Pressure	9 - 30 atm
Yield	Up to 99%

Analytical Methodologies



Accurate and precise analytical methods are crucial for the quality control of **menthyl isovalerate** in various matrices. Gas chromatography is the most common technique employed for its analysis.

Validated Gas Chromatography (GC) Method

A validated GC method with flame-ionization detection (FID) has been developed for the determination of **menthyl isovalerate** in tablet dosage forms.[10]

Experimental Protocol:

- Instrumentation: Gas chromatograph equipped with an FID detector.
- Column: HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column (30 m x 0.53 mm i.d., 1 μm film thickness).[10]
- Internal Standard: n-octanol.[10]
- Sample Preparation: Tablets are suitably dissolved and diluted to fall within the calibration range.
- Analysis: The prepared sample is injected into the GC system, and the peak areas of menthyl isovalerate and the internal standard are used for quantification.

Quantitative Data from Method Validation:

Parameter	Menthol	Menthyl Isovalerate
Linearity Range	0.448 - 2.240 mg/ml	1.152 - 5.762 mg/ml
Limit of Detection (LOD)	0.1 mg/ml	0.5 mg/ml
Precision (RSD%)	< 2.0%	< 2.0%

Other Analytical Techniques

 Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and confirmation of menthyl isovalerate, as well as for the analysis of its impurities.[5]



• Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are utilized to confirm the chemical structure and stereochemistry of the synthesized **menthyl isovalerate**.[1]

Biological Activity and Mechanism of Action

Menthyl isovalerate is well-known for its anxiolytic (anti-anxiety) and sedative effects and is a key component of the drug Validol.[4][8][10]

Anxiolytic Effects

The primary mechanism underlying the anxiolytic properties of **menthyl isovalerate** is believed to be its positive allosteric modulation of γ-aminobutyric acid type A (GABA_a) receptors in the central nervous system.[2][11]

Signaling Pathway: GABA is the main inhibitory neurotransmitter in the brain. When GABA binds to the GABA_a receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming effect. **Menthyl isovalerate** is thought to bind to a site on the GABA_a receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This is similar to the mechanism of action of other anxiolytic agents like benzodiazepines, although menthol's binding site is different.[2][12]



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